3-(Bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylicacidhydrobromide
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Overview
Description
3-(bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrobromide is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a bromomethyl group at the 3-position and a carboxylic acid group at the 8-position. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrobromide typically involves the following steps:
Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized by cyclization of appropriate precursors. For example, a common method involves the reaction of 2-aminopyridine with an appropriate nitrile to form the triazole ring.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination of a methyl group attached to the triazolopyridine core. This can be achieved using bromine or N-bromosuccinimide (NBS) under suitable conditions.
Carboxylation: The carboxylic acid group can be introduced by carboxylation of an appropriate precursor, such as a methyl ester, followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the bromomethyl group and the triazole ring.
Esterification and Amidation: The carboxylic acid group can participate in esterification and amidation reactions to form esters and amides, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Amidation: Amines in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Major Products Formed
Nucleophilic Substitution: Substituted triazolopyridines with various functional groups.
Oxidation: Oxidized derivatives of the triazolopyridine core.
Reduction: Reduced derivatives with altered oxidation states.
Esterification and Amidation: Esters and amides of the triazolopyridine carboxylic acid.
Scientific Research Applications
3-(bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrobromide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders and infectious diseases.
Biological Studies: The compound is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: It is employed in the development of novel materials with specific electronic and optical properties.
Chemical Biology: The compound is used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 3-(bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The triazole ring can participate in π-π stacking interactions and hydrogen bonding, enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
- 3-(methyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
- 3-(hydroxymethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Uniqueness
3-(bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrobromide is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and binding properties. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in chemical biology and medicinal chemistry research.
Properties
Molecular Formula |
C8H7Br2N3O2 |
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Molecular Weight |
336.97 g/mol |
IUPAC Name |
3-(bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C8H6BrN3O2.BrH/c9-4-6-10-11-7-5(8(13)14)2-1-3-12(6)7;/h1-3H,4H2,(H,13,14);1H |
InChI Key |
SSJYEHZYVAQOEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NN=C2C(=C1)C(=O)O)CBr.Br |
Origin of Product |
United States |
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